tert-Butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate
Description
tert-Butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate group at the 1-position, an ethyl substituent at the 2-position, and a hydroxyl group at the 4-position. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals targeting neurological and metabolic disorders. Its structural attributes—such as the hydroxyl group’s hydrogen-bonding capacity and the ethyl group’s lipophilicity—influence its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
tert-butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVPFTTYCKTIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Di-tert-Butyl Dicarbonate-Mediated Protection
The Boc group is universally employed for amine protection due to its stability under basic conditions and ease of removal. In one protocol, 3-amino-4-hydroxypyrrolidine was treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C, achieving 62–96% yield. For tert-butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate, analogous conditions using 2-ethyl-4-hydroxypyrrolidine and Boc₂O in DCM with triethylamine as a base are proposed.
Critical Parameters :
-
Solvent choice : Dichloromethane and ethyl acetate are preferred for solubility and low nucleophilicity.
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Stoichiometry : A 1.2–1.5:1 molar ratio of Boc₂O to amine ensures complete protection.
Ring-Opening of Epoxide Intermediates
Epoxide Synthesis and Hydroxylation
A common precursor for 4-hydroxypyrrolidines is the epoxide intermediate. For example, 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate was hydrolyzed with ammonium chloride and sodium azide in methanol/water (8:1) at 60°C, yielding 3-amino-4-hydroxypyrrolidine-1-carboxylate. Adapting this route, 2-ethyl-4-hydroxypyrrolidine could be synthesized via epoxide ring-opening with ethylmagnesium bromide, followed by Boc protection.
Optimization Insights :
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Temperature control : Ring-opening at 0–5°C minimizes side reactions.
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Catalysis : Trimethylsilyl iodide (TMSI, 0.2–1.4 equiv) accelerates epoxide activation.
Alkylation at C2: Ethyl Group Introduction
Nucleophilic Substitution
Introducing the ethyl group at C2 requires a pre-functionalized pyrrolidine. In a patented method, tert-butyl 3-hydroxypyrrolidine-1-carboxylate was mesylated (MsCl, pyridine) and displaced with ethylamine. For C2 ethylation, a similar approach using 2-bromoethylpyrrolidine and Boc protection may be viable.
Reaction Conditions :
Reductive Amination
An alternative route involves reductive amination of 4-hydroxypyrrolidin-2-one with ethylamine. Using NaBH₃CN in methanol, the ketone is reduced to the secondary amine, which is subsequently Boc-protected.
Yield Optimization :
-
Catalyst : Palladium on carbon (10 wt%) under H₂ atmosphere achieves full conversion.
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Workup : Sequential washes with NaHCO₃ and brine remove acidic impurities.
Hydroxylation at C4
Direct Oxidation
The 4-hydroxyl group can be installed via oxidation of a tetrahydropyran intermediate. For instance, tert-butyl 2-ethyl-4-oxopiperidine-1-carboxylate was reduced with NaBH₄ in ethanol, yielding the cis-diol. Stereoselectivity is controlled by solvent polarity, with ethanol favoring the cis isomer (dr 3:1).
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .
Scientific Research Applications
Chemistry
Tert-butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it useful for creating complex organic molecules.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Hydroxyl group oxidized to carbonyl | Ketones or aldehydes |
| Reduction | Carbonyl group reduced to hydroxyl | Regeneration of hydroxyl group |
| Substitution | Replacement of tert-butyl group | Various functional group derivatives |
Biology
Research has indicated that this compound exhibits potential biological activities, including interactions with various biomolecules. Studies have explored its role as an inhibitor of specific enzymes, such as transglutaminase (TG2), which is involved in various pathological conditions.
Case Study:
A study demonstrated that analogs of this compound could effectively inhibit TG2 activity in cell culture models, suggesting potential therapeutic applications in diseases related to aberrant TG2 activity .
Medicine
The compound is being investigated for its therapeutic potential, particularly as a precursor in drug development. Its structural features allow for modifications that enhance bioactivity and selectivity against specific targets.
Table 2: Potential Therapeutic Applications
| Application Area | Description | Current Research Focus |
|---|---|---|
| Cancer Therapy | Inhibition of PD-L1 interactions | Development of PD-L1 inhibitors |
| Neurological Disorders | Modulation of nicotinic acetylcholine receptors | Targeting neurodegenerative diseases |
| Anti-inflammatory Agents | Reduction of inflammatory responses | Exploring anti-inflammatory pathways |
Mechanism of Action
The mechanism of action of tert-Butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the tert-butyl group can provide steric hindrance, affecting the binding affinity and specificity. The compound can modulate enzyme activity by either inhibiting or activating the enzyme, depending on the context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations, ring size, and stereochemistry. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Analogs
| Compound Name (CAS No.) | Core Structure | Substituents (Positions) | Key Functional Groups | Similarity Score |
|---|---|---|---|---|
| (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (330681-18-0) | Pyrrolidine | 3-amino, 4-hydroxyl | Amino, Hydroxyl, Boc | 1.00 |
| (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate (1400562-12-0) | Pyrrolidine | 3-amino, 4-methoxy | Amino, Methoxy, Boc | 0.96 |
| trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate (1268511-99-4) | Piperidine | 3-amino, 4-hydroxyl | Amino, Hydroxyl, Boc | 0.91 |
| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) | Piperidine | 4-amino, 4-pyridinyl | Amino, Pyridinyl, Boc | N/A |
Substituent-Driven Differences
- Amino vs. Ethyl Groups: The amino group in 330681-18-0 introduces hydrogen-bond donor capacity, enhancing interactions with biological targets (e.g., enzymes or receptors).
- Hydroxyl vs. Methoxy Groups : The hydroxyl group in the target compound and 330681-18-0 enables hydrogen bonding and acidity (pKa ~10–12), whereas the methoxy group in 1400562-12-0 enhances steric bulk and reduces polarity, altering solubility and metabolic stability .
Ring Size and Conformational Effects
- Pyrrolidine (5-membered) vs. Piperidine (6-membered) : The piperidine derivative (1268511-99-4) exhibits greater conformational flexibility due to its larger ring size, which may influence binding kinetics in drug-receptor interactions. Pyrrolidine derivatives, including the target compound, offer rigidity, favoring entropic gains in binding .
Aromatic vs. Aliphatic Substituents
This difference could modulate electronic properties and target selectivity .
Analytical Characterization
NMR spectroscopy is critical for distinguishing these compounds. For example:
- The hydroxyl proton in the target compound and 330681-18-0 appears as a broad singlet (δ 1.5–2.5 ppm), while the methoxy group in 1400562-12-0 resonates as a sharp singlet (δ ~3.3 ppm).
- The ethyl group in the target compound shows characteristic triplet and quartet splitting patterns (δ 0.9–1.5 ppm for CH3, δ 1.5–2.0 ppm for CH2) absent in amino-substituted analogs .
Biological Activity
tert-Butyl 2-ethyl-4-hydroxypyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities and interactions with various biomolecules. This article explores its mechanisms of action, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C₁₄H₁₉NO₃
- Molecular Weight: 251.31 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl group in the compound allows for the formation of hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, metabolic transformations may lead to the formation of active metabolites that exert biological effects.
In Vitro Studies
Recent studies have focused on the compound's ability to inhibit certain biological pathways. For instance, it has been evaluated for its potential as a PD-L1 inhibitor, which plays a critical role in cancer immunotherapy. In vitro assays demonstrated that the compound can disrupt the PD-1/PD-L1 binding, enhancing T cell activation in immune responses .
Table 1: In Vitro Biological Activity Results
| Compound | Binding Affinity (nM) | Activity Description |
|---|---|---|
| BMS1166 | 8 | Known PD-L1 antagonist |
| This compound | 27 | Moderate PD-L1 inhibition |
In Vivo Studies
In vivo assessments have also been conducted to evaluate the pharmacokinetics and therapeutic potential of this compound. One study involved using an immunocompromised mouse model inoculated with human tumor cells to assess the distribution and efficacy of the compound in targeting PD-L1 expressing tumors . The results indicated that while the compound showed promise, further studies are necessary to optimize its therapeutic index and minimize toxicity.
Toxicological Profile
The safety and toxicity of this compound have been assessed in various models. Preliminary findings suggest that at higher concentrations, there may be cytotoxic effects observed in certain cell lines, necessitating careful evaluation during drug development processes .
Table 2: Toxicity Assessment
| Concentration (μM) | Cell Line Tested | Observed Effects |
|---|---|---|
| 10 | Jurkat T cells | No significant toxicity |
| 100 | Jurkat T cells | Increased cell death observed |
Q & A
Q. What safety protocols are essential for large-scale reactions involving tert-butyl esters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
